

Application Note: High-Resolution Mass Spectrometry Screening for UR-144 Metabolites

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Compound of Interest

Compound Name: *UR-144 N-(5-hydroxypentyl)
metabolite-d5*

Cat. No.: *B1163937*

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Abstract

The proliferation of synthetic cannabinoids, such as UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), presents a significant challenge for forensic and clinical toxicology. Due to extensive metabolism, the parent compound is often found in trace amounts, if at all, in biological samples.[1] Therefore, a robust analytical strategy must target its more abundant metabolites. This guide provides a comprehensive framework for the screening and identification of UR-144 metabolites in urine using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail a complete workflow, from sample preparation to data interpretation, emphasizing the causal logic behind protocol choices to ensure scientific rigor and trustworthy results. The high mass accuracy and resolution of HRMS, such as Quadrupole Time-of-Flight (QTOF) systems, are pivotal for elucidating metabolite structures and providing confident identification in complex matrices.[2]

Introduction: The Analytical Imperative for Metabolite Detection

UR-144 is a potent synthetic cannabinoid receptor agonist that has been widely abused.[1] Upon ingestion, it undergoes extensive Phase I and Phase II metabolism, primarily through the Cytochrome P450 enzyme system, leading to a variety of modified structures.[2][3] These biotransformations include hydroxylation on the N-pentyl chain, carboxylation, and subsequent glucuronidation.[3][4] The resulting metabolites are more polar and readily excreted in urine.

Consequently, monitoring for these metabolites, rather than the parent drug, is a far more effective strategy for confirming exposure.^{[1][5][6]}

High-resolution mass spectrometry is the ideal tool for this application. Its ability to provide exact mass measurements (typically with <5 ppm error) allows for the confident determination of elemental compositions for unknown peaks, a critical step in tentative metabolite identification.^{[2][7]} Furthermore, the full-scan, high-resolution data acquisition allows for retrospective analysis, meaning that data can be re-interrogated for newly identified metabolites without re-running the sample.

Principle of the Method: Leveraging HRMS for Confident Identification

This method employs a liquid chromatography system to separate the target analytes in time before they are introduced into a high-resolution mass spectrometer. The HRMS instrument, operating in positive electrospray ionization (ESI) mode, provides two key pieces of information:

- **Accurate Mass Measurement:** By measuring the mass-to-charge ratio (m/z) to four or five decimal places, the elemental formula of the ion can be calculated with high confidence. This is the cornerstone of identifying metabolic modifications (e.g., an increase of 15.9949 Da for hydroxylation).
- **Fragmentation Pattern:** Using data-dependent acquisition (DDA) or all-ions fragmentation (AIF), the instrument isolates and fragments precursor ions. The resulting product ion spectrum provides structural information. For UR-144 and its metabolites, characteristic fragments corresponding to the indole acylium (m/z 144) and N-pentylindole acylium (m/z 214) moieties are key diagnostic ions.^[1]

The combination of chromatographic retention time, accurate precursor mass, and a logical fragmentation pattern provides a multi-layered system of validation for each identified metabolite.

Experimental Workflow and Protocols

The overall analytical process is a multi-stage workflow designed to isolate, detect, and identify metabolites with high fidelity.

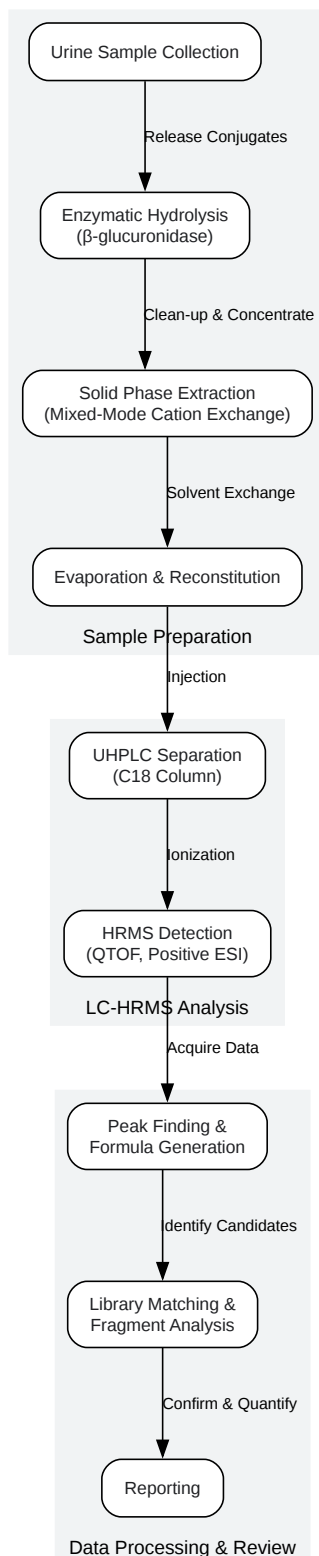


Figure 1. UR-144 Metabolite Screening Workflow

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Caption: A comprehensive workflow from sample receipt to final report.

Materials and Reagents

- UR-144, UR-144 N-(5-hydroxypentyl), and UR-144 N-pentanoic acid analytical standards (e.g., from Cayman Chemical or Cerilliant).
- d5-UR-144 N-(5-hydroxypentyl) or other suitable deuterated internal standard (IS).[8]
- LC-MS grade methanol, acetonitrile, water, and formic acid.[9]
- Ammonium formate.
- β -glucuronidase from *Helix pomatia* or *E. coli*. [8][10][11]
- Mixed-mode solid-phase extraction (SPE) cartridges.

Protocol: Urine Sample Preparation

This protocol is designed to deconjugate Phase II metabolites and concentrate the analytes of interest while removing matrix interferences.

- Aliquoting: Pipette 1 mL of urine into a 15 mL polypropylene tube. Add 50 μ L of the internal standard working solution. Vortex briefly.
- Hydrolysis (Self-Validating Step):
 - Rationale: Many UR-144 metabolites are excreted as glucuronide conjugates.[3][11] Enzymatic hydrolysis is required to cleave this bond, rendering the metabolite amenable to extraction and chromatographic analysis.
 - Procedure: Add 500 μ L of ammonium acetate buffer (pH 5.0) and 50 μ L of β -glucuronidase solution. Vortex and incubate in a water bath at 60°C for 2-3 hours.[11]
 - QC Check: A positive control sample containing a known glucuronidated metabolite (e.g., UR-144 N-(5-hydroxypentyl) β -D-glucuronide) should be run with each batch to verify

enzyme activity.

- Solid-Phase Extraction (SPE):
 - Rationale: SPE provides essential sample clean-up and concentration. A mixed-mode sorbent is chosen for its ability to retain the moderately polar metabolites while allowing salts and other interferences to be washed away.
 - Procedure: a. Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not let the sorbent go dry. b. Load the hydrolyzed sample onto the cartridge. c. Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water. d. Elute the analytes with 2 mL of methanol.
- Evaporation and Reconstitution:
 - Rationale: The methanolic eluate is evaporated and reconstituted in a smaller volume of a solution compatible with the initial LC mobile phase conditions to ensure good peak shape and enhance sensitivity.
 - Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. [8] Reconstitute the residue in 100 µL of 80:20 Water:Acetonitrile with 0.1% formic acid.[8] Transfer to an autosampler vial.

Protocol: LC-HRMS Instrumentation and Method

- LC System: UHPLC System (e.g., Agilent 1290, Waters Acquity).
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
 - Rationale: A C18 stationary phase provides excellent retention and separation for the range of polarities expected from UR-144 and its hydroxylated/carboxylated metabolites.
- Mobile Phase:
 - A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate.[10]
 - B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid and 2 mM Ammonium Formate.[10]

- Rationale: Formic acid and ammonium formate act as mobile phase additives to improve peak shape and promote protonation for positive mode ESI.
- Gradient:

Time (min)	Flow Rate (mL/min)	%B
0.0	0.4	10
1.0	0.4	10
8.0	0.4	95
10.0	0.4	95
10.1	0.4	10

| 12.0 | 0.4 | 10 |

- HRMS System: QTOF Mass Spectrometer (e.g., Sciex X500R, Agilent 6545).[7]
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Key MS Parameters:
 - Scan Mode: Full Scan with Data-Dependent MS/MS (Top 5 most intense ions).
 - Mass Range: 100 - 800 m/z.
 - Resolution: >20,000 FWHM.
 - Collision Energy: Ramped (e.g., 10, 20, 40 eV) to generate informative fragment spectra.
[8]

Results and Data Interpretation

Identifying Key Metabolites

The primary biotransformations for UR-144 involve modifications to the N-pentyl side chain.[1]
[3][4] The data processing software should be used to search for expected metabolites based

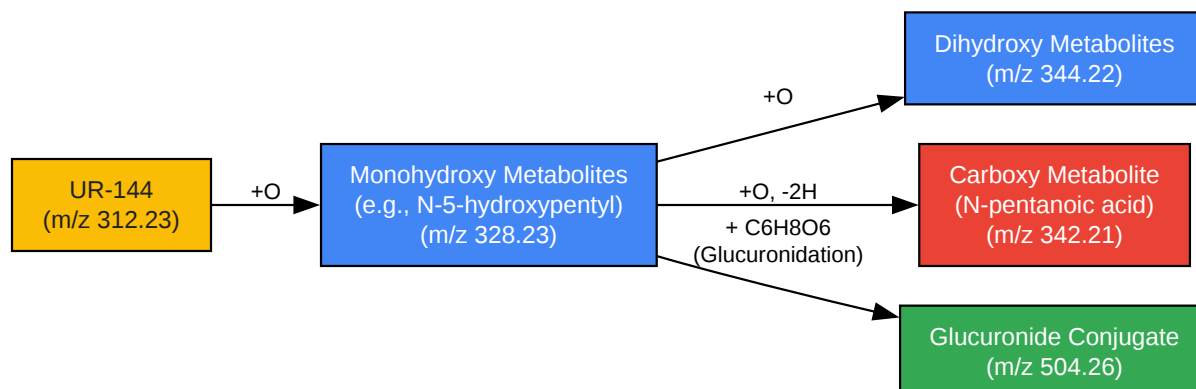
on accurate mass shifts from the parent compound.

Compound	Formula	Monoisotopic Mass (Da)	[M+H] ⁺ (m/z)	Expected Modification
UR-144	C ₂₁ H ₂₉ NO	311.2249	312.2322	Parent Drug
Monohydroxy-UR-144	C ₂₁ H ₂₉ NO ₂	327.2198	328.2271	+O
Dihydroxy-UR-144	C ₂₁ H ₂₉ NO ₃	343.2147	344.2220	+2O
Carboxy-UR-144	C ₂₁ H ₂₇ NO ₃	341.1991	342.2064	+O, -2H
Hydroxy-Keto-UR-144	C ₂₁ H ₂₇ NO ₃	341.1991	342.2064	+2O, -2H

Table 1. Accurate mass data for UR-144 and its primary Phase I metabolites.

Metabolic Pathway and Fragmentation

The metabolic cascade primarily involves oxidation of the pentyl chain. The resulting fragmentation patterns in MS/MS analysis are predictable and crucial for confirming the site of metabolism.



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Caption: Primary metabolic pathways of UR-144.

Fragmentation Causality: When the protonated molecule of a UR-144 metabolite is fragmented, the charge is retained on the more stable indole portion of the molecule. The key diagnostic fragment ions arise from cleavage of the amide bond.

- $[M+H]^+$ of UR-144 (m/z 312.23) →
 - m/z 214.12: N-pentylindole acylium ion (loss of the tetramethylcyclopropyl group).[1]
 - m/z 144.08: Indole acylium ion (loss of the entire N-pentyl chain).[1]
- $[M+H]^+$ of N-5-hydroxypentyl UR-144 (m/z 328.23) →
 - m/z 230.12: N-hydroxypentylindole acylium ion. The +16 Da shift on this key fragment confirms the location of the hydroxyl group on the pentyl chain.
 - m/z 144.08: The indole acylium ion remains unchanged, providing a constant marker for the core structure.

This predictable shift in fragment mass is a powerful tool for structural elucidation and serves as a self-validating piece of evidence for metabolite identification.

Conclusion

The described LC-HRMS method provides a robust, sensitive, and highly specific protocol for the screening and identification of UR-144 metabolites in urine. The combination of chromatographic separation, high mass accuracy, and diagnostic fragmentation patterns creates a multi-faceted approach that ensures high confidence in the analytical results. Explaining the causality behind each step—from enzymatic hydrolysis to the interpretation of fragment ions—is key to implementing a scientifically sound and defensible method. This workflow is readily adaptable for the detection of other novel psychoactive substances and their metabolic products, making it an invaluable tool for modern toxicology laboratories.

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